6-Methyl-5-(trifluoromethyl)picolinic acid
Overview
Description
6-Methyl-5-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 6-Methyl-5-(trifluoromethyl)picolinic acid, also known as 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in the growth and development of plants by mediating the degradation of auxin transcriptional repressors .
Mode of Action
The compound interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction leads to changes in the auxin signaling pathway, which in turn affects the growth and development of plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, a key biochemical pathway in plants . The auxin signaling pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .
Result of Action
The compound exhibits potent herbicidal activity. It inhibits the growth of Arabidopsis thaliana roots more effectively than the commercial herbicide halauxifen-methyl . This suggests that the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .
Biochemical Analysis
Biochemical Properties
6-Methyl-5-(trifluoromethyl)picolinic acid plays a crucial role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with auxin-signaling F-box protein 5 (AFB5), a receptor involved in plant growth regulation . The interaction between this compound and AFB5 is characterized by molecular docking, which reveals a strong binding affinity. This interaction inhibits the normal function of AFB5, leading to altered growth patterns in plants.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, it acts as a synthetic auxin herbicide, disrupting normal cell function. This disruption affects cell signaling pathways, particularly those involving auxin, a crucial plant hormone . The compound influences gene expression by altering the transcription of auxin-responsive genes, leading to stunted growth and development in plants. Additionally, it impacts cellular metabolism by interfering with metabolic pathways that are essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as AFB5, inhibiting their normal function . This binding interaction prevents the degradation of auxin-responsive transcription factors, leading to an accumulation of these factors and subsequent changes in gene expression. The compound also acts as an enzyme inhibitor, blocking the activity of enzymes involved in auxin metabolism, further disrupting cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its herbicidal activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid cycle . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to disruptions in normal cellular metabolism. Additionally, it can be metabolized into various byproducts, which may have their own biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the localization and accumulation of the compound in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It is often found in the cytoplasm and nucleus, where it can interact with target proteins and influence gene expression . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(trifluoromethyl)picolinic acid typically involves the introduction of the trifluoromethyl group and the methyl group onto the pyridine ring. One common method is the reaction of 2-methylpyridine with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce methylated derivatives .
Scientific Research Applications
6-Methyl-5-(trifluoromethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, lacks the methyl and trifluoromethyl groups but shares the pyridine carboxylic acid structure.
Nicotinic Acid:
Isonicotinic Acid: This compound has the carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
6-Methyl-5-(trifluoromethyl)picolinic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYCHOMDGFGJME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739111 | |
Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855916-28-8 | |
Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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